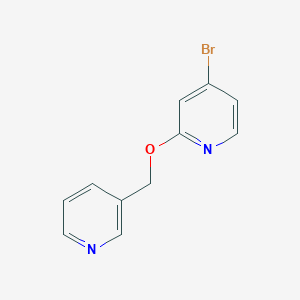

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine

Description

Properties

IUPAC Name |

4-bromo-2-(pyridin-3-ylmethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZXJQYNABBAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine can be achieved through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.

Coupling Reactions: The compound is commonly used in coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine has a wide range of applications in scientific research:

Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine, highlighting substituent variations and their implications:

Key Observations:

- Substituent Effects: Electron-donating groups (e.g., methoxy in 4-Bromo-2-methoxy-3-methylpyridine ) increase electron density at the pyridine ring, enhancing nucleophilic aromatic substitution reactivity. In contrast, electron-withdrawing groups (e.g., bromine) direct electrophilic attacks to specific positions.

- Cross-Coupling Utility: Compounds like 4-Bromo-2-(4-fluorophenyl)pyridine and 4-Bromo-2-(4-anisyl)pyridine demonstrate the versatility of brominated pyridines in Suzuki-Miyaura cross-coupling, yielding biaryl structures with applications in materials science and drug discovery.

- Heterocyclic Complexity: The introduction of imidazole (e.g., 6-Bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine ) or deuterated amines expands functionality for targeted biological interactions or isotopic tracing.

Physical and Chemical Properties

- Melting Points: Analogous bromopyridines exhibit melting points between 268–287°C, as seen in 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives .

- Chromatography: Flash chromatography with hexane/EtOAc (95:5) is commonly used for purification .

- Spectroscopic Data: ¹H NMR chemical shifts (δ 7.2–8.5 ppm) and IR stretches (e.g., C-Br at ~600 cm⁻¹) are critical for structural validation .

Biological Activity

4-Bromo-2-(pyridin-3-ylmethoxy)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H10BrN2O

- Molecular Weight: 276.12 g/mol

- IUPAC Name: this compound

- SMILES Representation: CCOC1=CC=NC(=C1C=C2C=CN=CC2=C(N)C=C(C=C)N)C=C(C=C)N

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

- Antimicrobial Properties : The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in cancer progression and bacterial resistance mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HCT116 (Colon Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.0 | ||

| Antimicrobial | Staphylococcus aureus | 8.0 | |

| Escherichia coli | 10.5 | ||

| Enzyme Inhibition | Alkaline Phosphatase | 5.0 |

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. evaluated the anticancer effects of various pyridine derivatives, including this compound. The compound was found to significantly reduce cell viability in HCT116 and MCF7 cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(pyridin-3-ylmethoxy)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example:

Nucleophilic Substitution : React 2-hydroxy-4-bromopyridine with 3-(bromomethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC. Typical yields range from 60–75% after column chromatography .

Buchwald-Hartwig Amination : Use a palladium catalyst (e.g., Pd(OAc)₂) with Xantphos ligand to couple 4-bromo-2-hydroxypyridine with 3-pyridylmethanol. Optimize ligand-to-metal ratios to suppress side products like dehalogenated derivatives .

- Key Variables : Temperature, solvent polarity, and catalyst loading critically affect regioselectivity. Lower temperatures (≤50°C) minimize ether cleavage.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and pyridyl protons (δ 7.0–8.5 ppm) distinguish regioisomers .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to assess purity (>98%) and molecular ion peaks (expected [M+H]⁺ = 295.1 Da) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or crystal packing effects. Slow evaporation from ethanol yields suitable crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for brominated pyridine derivatives during cross-coupling?

- Methodological Answer : Discrepancies often arise from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br) deactivate the pyridine ring, reducing Suzuki coupling efficiency. Mitigate by using stronger bases (e.g., Cs₂CO₃) or microwave-assisted heating (120°C, 30 min) to accelerate oxidative addition .

- Competing Side Reactions : Bromide displacement by methoxy groups can occur under basic conditions. Control via pH (pH 7–8) and low-temperature protocols (0–25°C) .

- Validation : Perform comparative studies with Pd(dppf)Cl₂ vs. Pd(PPh₃)₄ catalysts to identify optimal conditions for C–Br bond activation .

Q. What strategies optimize the use of this compound in drug discovery, particularly for targeting enzyme active sites?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pyridylmethoxy group to introduce electron-donating/-withdrawing substituents (e.g., –NO₂, –NH₂) and evaluate inhibition of kinases or proteases. Use molecular docking (AutoDock Vina) to predict binding poses .

- Prodrug Design : Convert the Br group to a bioorthogonal handle (e.g., –Bpin for click chemistry) to enhance cellular uptake. Validate via in vitro cytotoxicity assays (IC₅₀) against cancer cell lines .

- Metabolic Stability : Assess oxidative metabolism using liver microsomes. Introduce fluorinated analogs to block CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.